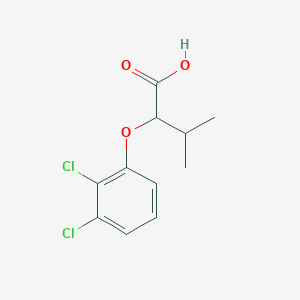
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid, also known as Dicamba, is a selective herbicide that is widely used in agriculture. It belongs to the benzoic acid family of herbicides and is commonly used to control broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba has been used since the 1960s and is still widely used today due to its effectiveness in controlling weeds.
Mecanismo De Acción
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid works by disrupting the normal growth and development of broadleaf weeds. It does this by mimicking the plant hormone auxin, which regulates growth and development. By disrupting the normal auxin pathways in the weed, this compound causes the plant to grow abnormally and eventually die.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on non-target organisms, including humans and animals. However, it can have negative effects on some plant species, especially if they are not tolerant to the herbicide. This compound can also have negative effects on soil microorganisms, which can have long-term impacts on soil health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid is a widely used herbicide that has been extensively studied in the laboratory and in the field. Its effectiveness in controlling broadleaf weeds makes it a valuable tool for farmers and researchers alike. However, its selectivity for broadleaf weeds means that it is not effective against all types of weeds, and it can have negative effects on non-target plant species.
Direcciones Futuras
There are several potential future directions for research on 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid. One area of interest is the development of new formulations that are more effective and less toxic than current formulations. Another area of interest is the development of new herbicides that target a wider range of weeds, including those that are resistant to current herbicides. Finally, there is a need for more research on the long-term impacts of herbicides like this compound on soil health and ecosystem function.
Métodos De Síntesis
The synthesis of 2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid involves the reaction of 2,3-dichlorophenol with 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as the main product, which can then be purified and used as a herbicide.
Aplicaciones Científicas De Investigación
2-(2,3-Dichlorophenoxy)-3-methylbutanoic acid has been extensively studied for its effectiveness as a herbicide and its impact on the environment. Research has shown that this compound is effective in controlling a wide range of broadleaf weeds, including those that are resistant to other herbicides. It is also relatively safe for use on crops, with few negative effects on plant growth or yield.
Propiedades
Fórmula molecular |
C11H12Cl2O3 |
|---|---|
Peso molecular |
263.11 g/mol |
Nombre IUPAC |
2-(2,3-dichlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)10(11(14)15)16-8-5-3-4-7(12)9(8)13/h3-6,10H,1-2H3,(H,14,15) |
Clave InChI |
YYKZMSYUMMWGSV-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
SMILES canónico |
CC(C)C(C(=O)O)OC1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-[2-methoxy-4-[(E)-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B254204.png)
![2-[2-(3-Isopropoxybenzylidene)hydrazino]benzoic acid](/img/structure/B254205.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)

![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)





![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)